1,2,8,9-Tetrabromo-dibenzofuran

Analytical Chemistry Environmental Monitoring GC-MS

1,2,8,9-Tetrabromo-dibenzofuran (CAS 617707-71-8) is a polybrominated dibenzofuran (PBDF) congener with the molecular formula C₁₂H₄Br₄O and a molecular weight of 483.776 g/mol. It belongs to the broader class of polybrominated dibenzofurans, which are structurally analogous to polychlorinated dibenzofurans (PCDFs) and are of significant interest as persistent organic pollutants (POPs) and trace contaminants in brominated flame retardants.

Molecular Formula C12H4Br4O
Molecular Weight 483.77 g/mol
CAS No. 617707-71-8
Cat. No. B12904876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,8,9-Tetrabromo-dibenzofuran
CAS617707-71-8
Molecular FormulaC12H4Br4O
Molecular Weight483.77 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1OC3=C2C(=C(C=C3)Br)Br)Br)Br
InChIInChI=1S/C12H4Br4O/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4H
InChIKeyMDRDSTIJDBIZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,8,9-Tetrabromo-dibenzofuran CAS 617707-71-8: A Defined Polybrominated Dibenzofuran Congener for Analytical and Environmental Research


1,2,8,9-Tetrabromo-dibenzofuran (CAS 617707-71-8) is a polybrominated dibenzofuran (PBDF) congener with the molecular formula C₁₂H₄Br₄O and a molecular weight of 483.776 g/mol [1]. It belongs to the broader class of polybrominated dibenzofurans, which are structurally analogous to polychlorinated dibenzofurans (PCDFs) and are of significant interest as persistent organic pollutants (POPs) and trace contaminants in brominated flame retardants [2]. Unlike the more extensively studied 2,3,7,8-substituted congeners, 1,2,8,9-Tetrabromo-dibenzofuran features a distinct bromination pattern that dictates its unique physicochemical and toxicological profile, making it a critical reference standard for isomer-specific analytical and toxicological investigations.

The Critical Need for Isomer-Specific 1,2,8,9-Tetrabromo-dibenzofuran in Analytical and Toxicological Studies


The class of polybrominated dibenzofurans (PBDFs) comprises 135 possible congeners, each with distinct physicochemical properties and toxicological potentials [1]. A generic or substituted reference compound, such as the more common 2,3,7,8-tetrabromodibenzofuran, cannot serve as a reliable proxy for 1,2,8,9-Tetrabromo-dibenzofuran. This is because key differentiating factors—including gas chromatographic retention time, mass spectral fragmentation patterns, and most critically, dioxin-like toxicity—are exquisitely dependent on the exact positions of bromine substitution [2]. Using an incorrect isomer as a reference standard can lead to erroneous identification in environmental monitoring, misquantification in risk assessment, and flawed conclusions in mechanistic toxicology. Therefore, the procurement of the specific 1,2,8,9-congener is mandatory for any study requiring accurate and reproducible isomer-specific data.

Quantitative Evidence for Selecting 1,2,8,9-Tetrabromo-dibenzofuran (CAS 617707-71-8) Over Alternative Congeners


Differentiation by Gas Chromatographic Retention Index (RI)

1,2,8,9-Tetrabromo-dibenzofuran exhibits a distinct Kovats retention index (RI) on an RTX-5 column, enabling its unambiguous chromatographic separation and identification from other tetrabromo congeners, such as 2,3,7,8-tetrabromodibenzofuran [1].

Analytical Chemistry Environmental Monitoring GC-MS

Differential Dioxin-Like Toxicity Potential: Non-2,3,7,8 Substitution

Unlike the toxicologically significant 2,3,7,8-tetrabromodibenzofuran, which has a TCDD-relative potency factor (REPwater) of 0.85 [1], 1,2,8,9-Tetrabromo-dibenzofuran does not possess the 2,3,7,8-substitution pattern required for high-affinity binding to the aryl hydrocarbon receptor (AhR) [2]. This structural difference is a primary determinant of dioxin-like toxicity.

Toxicology Risk Assessment Mechanism of Action

Confirmed Structural Identity and Synthetic Availability as a Defined Congener

The structure of 1,2,8,9-Tetrabromo-dibenzofuran has been specifically identified and characterized among the products formed during the bromination of dibenzofuran [1]. This validated structural assignment ensures that the compound procured is the exact congener intended for study, unlike mixtures or poorly characterized isomers. This contrasts with the analytical challenges encountered in environmental studies where the lack of authentic standards for certain PBDF isomers, including some tetrabromo congeners, has prevented their unambiguous identification [2].

Synthetic Chemistry Structural Biology Reference Standards

Application as a Component in Analytical 'Windows Defining Mixtures'

1,2,8,9-Tetrabromo-dibenzofuran, as a specific tetrabromo congener, can be included as a key component in synthetic mixtures designed for analytical method validation. Its known retention index (2852) and distinct mass spectrum allow it to serve as a 'window defining' standard to bracket the elution region of other tetrabrominated furans [1]. This approach, which involves creating mixtures of polyhalogenated dibenzofurans for calibration and method optimization, is a recognized strategy in the analysis of these complex contaminant classes [2].

Method Development Analytical Chemistry Quality Control

Primary Research and Industrial Applications for 1,2,8,9-Tetrabromo-dibenzofuran (CAS 617707-71-8)


Environmental Monitoring: Isomer-Specific Quantification in Biota and Abiotic Samples

Environmental testing laboratories can utilize 1,2,8,9-Tetrabromo-dibenzofuran as a primary reference standard for the identification and quantification of this specific congener in complex matrices such as cow's milk, seafood, soil, and indoor dust. Its known retention index (RI 2852) and mass spectrum are essential for developing and validating gas chromatography-mass spectrometry (GC-MS) or GC-high-resolution mass spectrometry (GC-HRMS) methods that require isomer-specific separation to meet stringent regulatory reporting requirements [1].

Toxicology and Risk Assessment: Structure-Activity Relationship (SAR) Studies

Researchers investigating the toxicological mechanisms of dioxin-like compounds can employ 1,2,8,9-Tetrabromo-dibenzofuran as a crucial comparator. Because it lacks the 2,3,7,8-substitution pattern, it is expected to have a dramatically lower aryl hydrocarbon receptor (AhR) binding affinity and subsequent dioxin-like toxicity compared to highly potent congeners like 2,3,7,8-tetrabromodibenzofuran (REPwater = 0.85) [1]. This makes it an ideal negative control or low-toxicity comparator in cell-based and in vivo assays designed to probe the structure-activity relationship of PBDFs and to refine toxic equivalency factor (TEF) models [2].

Analytical Method Development: Construction of Calibration Windows

Analytical chemists can incorporate 1,2,8,9-Tetrabromo-dibenzofuran into custom-synthesized 'windows defining mixtures' of polyhalogenated dibenzofurans [1]. Its specific retention time serves as a precise calibration marker, defining the elution window for other tetrabrominated furan congeners. This practice enhances the accuracy and reliability of peak assignments during method development and routine analysis, particularly when authentic standards for all possible congeners are not commercially available [2].

Synthetic Chemistry: Precursor for Advanced Halogenated Compounds

Synthetic chemists may use 1,2,8,9-Tetrabromo-dibenzofuran as a well-defined starting material or intermediate in the preparation of mixed halogenated dibenzofurans (e.g., bromo/chloro congeners) or other substituted derivatives [1]. Its specific substitution pattern can be exploited in further functionalization reactions to generate novel compounds for material science applications or to synthesize isotopically labeled analogs for use as internal standards in mass spectrometry [2].

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